2,4-二溴喹唑啉

描述

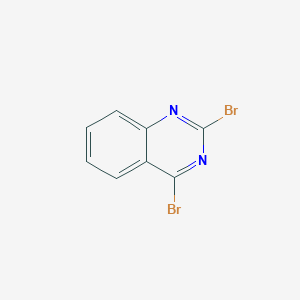

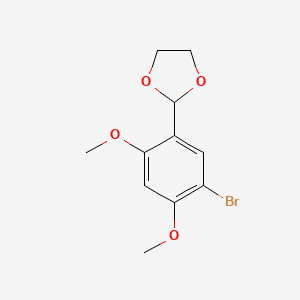

2,4-Dibromoquinazoline is a brominated quinazoline derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of bromine atoms on the quinazoline nucleus makes it a versatile precursor for further chemical modifications, leading to the creation of compounds with potential analgesic, antimicrobial, and antihypertensive properties, as well as candidates for anti-cancer drugs 10.

Synthesis Analysis

The synthesis of 2,4-dibromoquinazoline derivatives and related compounds has been achieved through various methods. One approach involves the use of gem-dibromomethylarenes as synthetic aldehyde equivalents for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which can be further modified to obtain dibromoquinazoline derivatives . Another method includes the solid-phase synthesis of 2,4-diaminoquinazolines, which allows for the sequential condensation of 2-aminobenzonitriles and amines, leading to the synthesis of compounds like the alpha-1 antagonist prazosin . Additionally, the synthesis of 6,8-dibromo-2-methylquinazoline derivatives has been reported, which involves multiple steps including chlorination, alkylation, and cyclization reactions 10.

Molecular Structure Analysis

The molecular structure of 2,4-dibromoquinazoline derivatives is characterized by the presence of a quinazoline core with bromine atoms at the 2 and 4 positions. The structural analysis of these compounds is typically confirmed using spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), mass spectrometry (MS), and elemental analysis 10.

Chemical Reactions Analysis

2,4-Dibromoquinazoline derivatives undergo various chemical reactions that lead to the formation of a wide range of heterocyclic compounds. These reactions include condensation with amines, cyclization with hydrazine hydrate, and reactions with isothiocyanate derivatives to form Schiff bases, triazoles, and other fused heterocyclic systems . The reactivity of the bromine atoms allows for further functionalization and the creation of diverse chemical structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dibromoquinazoline derivatives are influenced by the presence of the bromine atoms and the specific substituents attached to the quinazoline nucleus. These properties are essential for determining the compound's solubility, stability, and reactivity, which are crucial for their potential application as pharmaceutical agents. The synthesized compounds are typically characterized by their high purity and are evaluated for their biological activities, such as analgesic, antimicrobial, and antihypertensive effects 10.

科学研究应用

合成和化学应用

2,3-二氢喹唑啉-4(1H)-酮的合成:2,4-二溴喹唑啉衍生物用于高效合成2,3-二氢喹唑啉-4(1H)-酮。这一过程具有反应时间短、分离快速和产物收率优异的特点(Narasimhamurthy et al., 2014)。

反应性研究:已对各种二溴喹啉衍生物的反应性进行了研究,包括2,4-二溴喹啉。这些研究探讨了溴迁移和影片取代等不同类型的反应,为这些化合物的化学行为提供了见解(Hertog & Buurman, 2010)。

催化:2,4-二溴喹唑啉衍生物在催化中得到应用,特别是在2,3-二氢喹唑啉酮的合成中。该过程涉及环缩合反应,展示了高选择性和高效率(Dar et al., 2013)。

生物和药用应用

抗惊厥活性:已研究了2,4-二溴喹唑啉的某些衍生物的潜在抗惊厥性能。这项研究包括体内和体外研究,有助于开发新的治疗药物(El Kayal et al., 2019)。

抗微生物药剂:2,4-二溴喹唑啉的类似物显示出潜在的抗微生物药剂效果。它们对各种细菌和真菌的有效性已在体外评估,表明它们在药用应用中的潜力(Barat, 2017)。

癌症研究:已探讨了2,4-二溴喹唑啉的衍生物的抗癌性能。该领域的研究侧重于凋亡诱导和新型抗癌药物的开发(Cubedo et al., 2006)。

其他应用

分子对接研究:2,4-二溴喹唑啉衍生物已用于分子对接研究,特别是在抗结核病研究中。这些研究为这些化合物的分子相互作用和潜在的治疗应用提供了见解(Bose et al., 2019)。

绿色化学:2,4-二溴喹唑啉在绿色化学中的应用非常显著,特别是在合成二氢喹唑啉-4(1H)-酮方面。这种方法强调环保方法和高效合成(Chen et al., 2007)。

安全和危害

未来方向

属性

IUPAC Name |

2,4-dibromoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBAGRHVFMGOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470070 | |

| Record name | 2,4-dibromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromoquinazoline | |

CAS RN |

872998-61-3 | |

| Record name | 2,4-dibromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)